molecular formula C16H12ClNO3 B13125355 9,10-Anthracenedione, 1-chloro-8-[(2-hydroxyethyl)amino]- CAS No. 97968-56-4

9,10-Anthracenedione, 1-chloro-8-[(2-hydroxyethyl)amino]-

Katalognummer: B13125355
CAS-Nummer: 97968-56-4
Molekulargewicht: 301.72 g/mol
InChI-Schlüssel: HWIHNDBKOOONGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-8-((2-hydroxyethyl)amino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and industrial applications. This compound features a chlorine atom and a hydroxyethylamino group attached to the anthracene-9,10-dione core, which is a common structural motif in many bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-8-((2-hydroxyethyl)amino)anthracene-9,10-dione typically involves the chlorination of 8-aminoanthracene-9,10-dione followed by the introduction of the hydroxyethyl group. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The subsequent reaction with ethylene oxide or ethylene chlorohydrin introduces the hydroxyethylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-8-((2-hydroxyethyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can exhibit different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

1-Chloro-8-((2-hydroxyethyl)amino)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other bioactive anthraquinone derivatives.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its role in inhibiting DNA topoisomerase II, an enzyme crucial for DNA replication and cell division.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of DNA topoisomerase II. This enzyme is essential for the unwinding and rewinding of DNA during replication and transcription. By inhibiting this enzyme, 1-Chloro-8-((2-hydroxyethyl)amino)anthracene-9,10-dione can induce DNA damage and apoptosis in rapidly dividing cells, making it a potential anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Mitoxantrone: A related anthraquinone derivative used as an anticancer drug.

    Doxorubicin: Another anthraquinone-based chemotherapeutic agent.

    Emodin: A naturally occurring anthraquinone with various biological activities.

Uniqueness

1-Chloro-8-((2-hydroxyethyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and hydroxyethylamino groups contribute to its reactivity and potential as a therapeutic agent.

Eigenschaften

CAS-Nummer

97968-56-4

Molekularformel

C16H12ClNO3

Molekulargewicht

301.72 g/mol

IUPAC-Name

1-chloro-8-(2-hydroxyethylamino)anthracene-9,10-dione

InChI

InChI=1S/C16H12ClNO3/c17-11-5-1-3-9-13(11)16(21)14-10(15(9)20)4-2-6-12(14)18-7-8-19/h1-6,18-19H,7-8H2

InChI-Schlüssel

HWIHNDBKOOONGA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)NCCO)C(=O)C3=C(C2=O)C=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.